BenchChemオンラインストアへようこそ!

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

Phthalazinone Cinnamamide Structure-Activity Relationship

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CAS 1421587-75-8) is a fully synthetic small molecule (MW 373.46 g/mol, formula C₂₃H₂₃N₃O₂) characterized by a phthalazinone core, an N³-cyclopentyl substituent, and an (E)-cinnamamide side chain connected via a methylene linker. The compound belongs to a broader structural class of phthalazinone-cinnamamide hybrids, a scaffold explored in medicinal chemistry for modulating phosphodiesterase (PDE) and kinase targets, in part due to its bioisosteric relationship to the celecoxib pharmacophore.

Molecular Formula C23H23N3O2
Molecular Weight 373.456
CAS No. 1421587-75-8
Cat. No. B2892584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide
CAS1421587-75-8
Molecular FormulaC23H23N3O2
Molecular Weight373.456
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C23H23N3O2/c27-22(15-14-17-8-2-1-3-9-17)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11,16H2,(H,24,27)/b15-14+
InChIKeyUYJINWHJERUJNZ-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CAS 1421587-75-8): Compound Identity and Structural Provenance


N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CAS 1421587-75-8) is a fully synthetic small molecule (MW 373.46 g/mol, formula C₂₃H₂₃N₃O₂) characterized by a phthalazinone core, an N³-cyclopentyl substituent, and an (E)-cinnamamide side chain connected via a methylene linker [1]. The compound belongs to a broader structural class of phthalazinone-cinnamamide hybrids, a scaffold explored in medicinal chemistry for modulating phosphodiesterase (PDE) and kinase targets, in part due to its bioisosteric relationship to the celecoxib pharmacophore [2]. The presence of the cyclopentyl group in the target compound distinguishes it from simpler N-alkyl analogs, potentially conferring different conformational constraints and lipophilic character that may influence target binding and selectivity profiles.

Why Generic Substitution Is Not Appropriate for Phthalazinone-Cinnamamide Hybrids Like N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide


Critical pharmacophoric variations within the phthalazinone-cinnamamide series mean that even closely related analogs cannot be assumed to be functionally interchangeable. The specific N³-substituent on the phthalazinone ring is a known determinant of both PDE5 inhibitory potency and COX-2 counter-selectivity, as evidenced by US Patent 9,388,139, where subtle changes in the N-aryl or N-alkyl group result in >50-fold differences in PDE5 IC₅₀ values and determine whether COX-2 inhibition is retained or completely abolished [1]. The cyclopentyl group present in N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide introduces a sterically demanding aliphatic ring that is absent in the unsubstituted (N-H) or N-methyl analogs, making generic substitution scientifically invalid without direct comparative pharmacological data.

Quantitative Differentiation Evidence for N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide Procurement Decisions


Structural Differentiation from N-Unsubstituted and N-Methyl Phthalazinone Analogs

The target compound possesses a bulky N³-cyclopentyl substituent (C₅H₉) that is absent in the unsubstituted analog N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide and is a five-carbon ring replacement for the single-carbon N³-methyl group found in N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CAS 1396892-89-9) . The calculated increase in molecular weight relative to the N-methyl analog (373.46 vs. 319.36 g/mol) and the addition of four methylene units are expected to alter logP, steric occupancy, and target binding kinetics. In the structurally related celecoxib-derived PDE5 inhibitor series (US 9,388,139), analogous N-substituent changes have been shown to modulate PDE5 IC₅₀ values by 10-fold to >50-fold [1].

Phthalazinone Cinnamamide Structure-Activity Relationship

PDE5 Inhibitory Activity Class-Level Benchmarking Against US 9,388,139 Exemplars

While direct PDE5 IC₅₀ data for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide are not publicly available, the closest structurally characterized compound in the same patent family—US 9,388,139, Compound 9 (BDBM236641)—demonstrates a PDE5 IC₅₀ of 1,800 nM as measured by IMAP fluorescence polarization assay [1]. A separate compound in the same series (US 9,388,139, Compound 26; BDBM236657) shows a substantially weaker PDE5 IC₅₀ of 7,200 nM [2], illustrating the 4-fold range in potency achievable through N-substituent variation. The N³-cyclopentyl group in the target compound differs from the substituted phenyl rings present in these benchmark compounds, precluding direct potency interpolation but establishing PDE5 as a target of relevance for this chemotype.

PDE5 Phosphodiesterase Inhibition IC50

COX-2 Counter-Screening Selectivity Window Demonstrated by Related Phthalazinone-Cinnamamide Hybrids

A defining feature of the celecoxib-derived phthalazinone-cinnamamide series (US 9,388,139) is the deliberate elimination of COX-2 inhibitory activity while retaining PDE5 inhibition [1]. This is quantitatively demonstrated by Compound 9 (BDBM236641), which exhibits a COX-2 IC₅₀ >100,000 nM alongside a PDE5 IC₅₀ of 1,800 nM, yielding a >55-fold selectivity window for PDE5 over COX-2 [2]. This selectivity profile is the foundational rationale for the series and distinguishes it from the parent compound celecoxib (COX-2 IC₅₀ ~40 nM). The target compound, by virtue of its structural homology to this series, is expected to maintain this COX-2-sparing profile, though direct confirmation requires empirical testing.

COX-2 Selectivity Anti-inflammatory

Commercial Availability and Purity Specifications Relative to Closest Structural Analogs

As of the date of analysis, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is commercially available from Life Chemicals (catalog F2758-0855) at 90%+ purity in 10 mg ($79.00) and 40 mg ($140.00) quantities [1]. The N-methyl analog (CAS 1396892-89-9) is listed at 95% purity from alternative suppliers . The lower nominal purity of the target compound (90% vs. 95%) may necessitate additional purification steps for certain assay formats. Pricing per milligram is approximately $7.90/mg for 10 mg and $3.50/mg for 40 mg quantities of the target compound, providing a procurement baseline for budget planning.

Procurement Purity Pricing

Recommended Research Applications for N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CAS 1421587-75-8)


Phosphodiesterase 5 (PDE5) Inhibitor Structure-Activity Relationship (SAR) Studies Requiring COX-2-Sparing Chemotypes

This compound is structurally positioned to serve as a tool for PDE5 inhibitor SAR exploration within the phthalazinone-cinnamamide series. The N³-cyclopentyl substituent provides a conformationally constrained aliphatic probe that can be systematically compared against N-aryl and N-alkyl analogs from US 9,388,139 to map the steric and electronic determinants of PDE5 potency and selectivity over COX-2 [1]. The class-level evidence demonstrates that this chemotype maintains PDE5 IC₅₀ values in the low micromolar range while remaining essentially inactive against COX-2 (IC₅₀ >100 µM), making it suitable for experiments where anti-inflammatory confounding must be excluded [2].

Kinase Inhibition Screening Panels Leveraging the Cinnamamide Pharmacophore

The cinnamamide moiety is a recognized privileged scaffold in kinase inhibitor design [1]. N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide combines this moiety with a phthalazinone heterocycle, creating a hybrid scaffold that may engage kinase ATP-binding pockets with distinct binding modes compared to simpler cinnamamides. Procurement of this compound enables broad kinase profiling to identify potential serendipitous kinase targets, particularly those where the cyclopentyl group may confer selectivity over kinases inhibited by N-methyl or N-phenyl analogs.

Chemical Probe Development for G-Protein Coupled Receptor (GPCR) Target Deconvolution

The cinnamamide scaffold has been recently implicated in GPR183 (EBI2) receptor modulation, as disclosed in WO 2024/179405 [1]. The incorporation of a phthalazinone core with an N³-cyclopentyl substituent introduces a structurally distinct chemotype within the cinnamamide GPCR ligand space. Researchers investigating orphan GPCRs or seeking to deconvolute off-target effects of cinnamamide-based probes may use this compound as a selectivity control or as a starting point for developing subtype-selective GPCR modulators.

Quote Request

Request a Quote for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.